6-APA Flucloxacillin
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H27ClFN5O7S2 |
|---|---|
Molecular Weight |
652.1 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C27H27ClFN5O7S2/c1-9-12(14(32-41-9)13-10(28)7-6-8-11(13)29)19(35)30-15-21(37)33-17(26(2,3)42-23(15)33)20(36)31-16-22(38)34-18(25(39)40)27(4,5)43-24(16)34/h6-8,15-18,23-24H,1-5H3,(H,30,35)(H,31,36)(H,39,40)/t15-,16-,17+,18+,23-,24-/m1/s1 |
InChI Key |
VEFFBSLINBSZNK-VTPJZENASA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N[C@H]5[C@@H]6N(C5=O)[C@H](C(S6)(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O |
Origin of Product |
United States |
Contextualization Within Beta Lactam Antibiotic Research Frameworks
Beta-lactam antibiotics, characterized by the presence of a beta-lactam ring in their molecular structure, form the cornerstone of antibacterial therapy. unirioja.es This class of drugs, which includes penicillins, cephalosporins, carbapenems, and monobactams, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. unirioja.eschemicalbook.com Specifically, they target and inactivate penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis, leading to cell lysis and death. antibioticdb.comunirioja.es
The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine. unirioja.es However, the widespread use of penicillin led to the emergence of bacterial resistance, primarily through the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. biorxiv.orgresearchgate.net This challenge spurred the development of new beta-lactam antibiotics with enhanced stability against these enzymes.
Flucloxacillin (B1213737) is a prime example of such an advancement. As an isoxazolyl penicillin, it is specifically designed to be resistant to the penicillinase produced by staphylococci. wikipedia.orgwikipedia.org This resistance is conferred by the bulky isoxazolyl side chain attached to the 6-APA nucleus, which sterically hinders the approach of the beta-lactamase enzyme. chemicalbook.combiorxiv.org
Historical Development and Significance of Isoxazolyl Penicillins and 6 Aminopenicillanic Acid 6 Apa Derivatives
The trajectory of penicillin research was fundamentally altered by the isolation of 6-aminopenicillanic acid (6-APA) in 1957 by researchers at Beecham Research Laboratories. wikipedia.orgnih.gov This discovery was a landmark achievement, as 6-APA provided the essential structural core upon which a vast array of semi-synthetic penicillins could be built. wikipedia.orgontosight.ai By attaching different side chains to the 6-APA nucleus, scientists could modify the properties of the resulting antibiotic, improving its spectrum of activity, oral bioavailability, and resistance to beta-lactamases. wikipedia.orgontosight.ai
The development of the isoxazolyl penicillins, including oxacillin (B1211168), cloxacillin (B1194729), dicloxacillin (B1670480), and flucloxacillin (B1213737), in the early 1960s was a direct consequence of this newfound ability to manipulate the penicillin structure. biorxiv.orgwikipedia.org These compounds were specifically engineered to combat the growing threat of penicillin-resistant Staphylococcus aureus. wikipedia.org Methicillin (B1676495) was the first semi-synthetic penicillin with anti-staphylococcal activity, but the isoxazolyl penicillins offered the advantage of being orally active. wikipedia.org
Flucloxacillin, patented in the 1960s and approved for medical use in the following years, quickly became a crucial tool in treating staphylococcal infections. antibioticdb.comwikipedia.org Its development underscored the power of medicinal chemistry to rationally design drugs to overcome specific mechanisms of bacterial resistance.
The synthesis of flucloxacillin involves the acylation of 6-APA with 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. google.comgoogle.com Various synthetic methods have been developed to optimize this process, aiming for higher yields, improved purity, and more environmentally friendly procedures. google.comgoogle.comgoogleapis.com
Mechanisms of Antimicrobial Resistance
Enzymatic Inactivation by Beta-Lactamases
Beta-lactamases are enzymes that inactivate beta-lactam antibiotics by hydrolyzing the amide bond in the beta-lactam ring. researchgate.net While flucloxacillin (B1213737) was developed to be resistant to many common beta-lactamases, certain classes of these enzymes can still pose a threat. wikipedia.orgresearchgate.net
Intrinsic Stability of Flucloxacillin Against Hydrolysis by Penicillinases and Broad-Spectrum Beta-Lactamases
Flucloxacillin exhibits a notable degree of stability against hydrolysis by a variety of beta-lactamases, including penicillinases and some extended-spectrum beta-lactamases. researchgate.netdrugbank.com This inherent resistance is a key feature of its design and is largely attributed to its chemical structure. wikipedia.orgbionity.com The development of flucloxacillin and other isoxazolyl penicillins in the 1960s was a direct response to the increasing prevalence of penicillin-resistant staphylococcal infections, which were primarily driven by the production of penicillinase. wikipedia.org
Structural Basis of Beta-Lactamase Resistance, Including the Role of the Isoxazolyl Group
The resistance of flucloxacillin to beta-lactamase-mediated inactivation is primarily due to the steric hindrance provided by the bulky isoxazolyl group attached to the side chain of the penicillin nucleus. wikipedia.orgbionity.comresearchgate.net This structural feature physically obstructs the active site of many beta-lactamase enzymes, preventing them from effectively binding to and hydrolyzing the beta-lactam ring. bionity.comwikidoc.org The presence of this isoxazolyl group is a defining characteristic of this class of penicillins and is central to their activity against penicillinase-producing organisms. wikipedia.orgchemicalbook.com
Characterization of OXA Beta-Lactamases and Their Interactions with Flucloxacillin
OXA beta-lactamases, belonging to molecular class D, are a group of enzymes notable for their ability to hydrolyze oxacillin (B1211168) and other isoxazolyl penicillins, including flucloxacillin. nih.govnih.gov Their emergence is thought to be linked to the widespread clinical use of methicillin (B1676495) and flucloxacillin for treating staphylococcal infections. nih.govmdpi.com
These enzymes are characterized by their high hydrolytic activity against oxacillin and cloxacillin (B1194729) and are poorly inhibited by common beta-lactamase inhibitors like clavulanic acid. nih.govmcmaster.ca Initially, three main variants were identified: OXA-1, OXA-2, and OXA-3. nih.gov OXA beta-lactamases can confer resistance to ampicillin (B1664943) and cephalothin. mcmaster.ca While initially found on plasmids in Gram-negative bacteria, some OXA-type enzymes have also been identified on chromosomes. nih.gov
| OXA Beta-Lactamase Characteristics | |
| Enzyme Class | Molecular Class D |
| Primary Substrates | Oxacillin, Cloxacillin, Flucloxacillin |
| Inhibition by Clavulanic Acid | Poor |
| Initial Variants | OXA-1, OXA-2, OXA-3 |
| Genetic Location | Primarily plasmid-mediated, but also found on chromosomes |
| Associated Resistance | Ampicillin, Cephalothin |
Alterations in Penicillin-Binding Proteins (PBPs)
A significant mechanism of resistance to flucloxacillin, particularly in organisms like methicillin-resistant Staphylococcus aureus (MRSA), involves modifications to the penicillin-binding proteins (PBPs). wikipedia.orgbionity.com PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. drugbank.comhpra.ie
Molecular Modifications of PBPs Leading to Reduced Flucloxacillin Affinity
Resistance arises from alterations in the structure of PBPs, which decrease their affinity for beta-lactam antibiotics like flucloxacillin. nih.govnih.gov Even though the antibiotic is not enzymatically destroyed, it can no longer effectively bind to its target to inhibit cell wall synthesis. wikipedia.org This target modification allows the bacterium to continue synthesizing its cell wall and survive in the presence of the antibiotic. nih.gov In some bacteria, resistance can develop through point mutations in PBP genes, leading to amino acid substitutions that reduce the binding of the antibiotic to the active site. plos.org
Genetic Basis of PBP Modifications and Their Impact on Resistance Phenotypes
The genetic basis for PBP-mediated resistance is often complex, involving mutations in the genes that encode these proteins. nih.gov In MRSA, the acquisition of the mecA gene is a key event. news-medical.net This gene encodes for a novel PBP, known as PBP2a, which has a very low affinity for all beta-lactam antibiotics, including flucloxacillin. nih.govoup.com The presence of PBP2a allows the bacterium to bypass the inhibitory effects of the antibiotic and continue peptidoglycan synthesis. nih.gov
In other bacteria, such as Streptococcus pneumoniae, resistance to beta-lactams involves the development of mosaic PBP genes. These are formed through interspecies recombination events, where segments of PBP genes from related bacterial species are incorporated, leading to altered proteins with reduced antibiotic affinity. researchgate.netetflin.com The expression of high-level resistance often requires a combination of mutations in multiple PBP genes. nih.gov
| Resistance Mechanism | Genetic Determinant | Molecular Effect | Resulting Phenotype |
| PBP Alteration in S. aureus | mecA gene | Production of PBP2a | Resistance to all beta-lactam antibiotics (MRSA) |
| PBP Alteration in S. pneumoniae | Mosaic PBP genes | Altered PBP structure with decreased antibiotic affinity | Varying levels of resistance to penicillins |
Compound Names Mentioned:
6-APA (6-aminopenicillanic acid)
Amoxicillin
Ampicillin
Azlocillin
Aztreonam
Benzylpenicillin
Carbenicillin
Cefaclor
Cefamandole
Cefazolin
Cefdinir
Cefepime
Cefmetazole
Cefonicid
Cefotaxime
Cefoxitin
Cefpodoxime
Cefprozil
Ceftaroline
Ceftazidime
Cefuroxime
Cephalothin
Clavulanic acid
Cloxacillin
Flucloxacillin
Imipenem
Loracarbef
Methicillin
Mezlocillin
Nafcillin
Oxacillin
Penicillin
Penicillin G
Sulbactam
Tazobactam
Ticarcillin
Vancomycin
Efflux Pump Systems and Outer Membrane Permeability Barriers
Bacterial resistance to antimicrobial agents like flucloxacillin can be mediated by mechanisms that limit the intracellular concentration of the drug. These include active efflux pump systems and modifications to the bacterial outer membrane that reduce its permeability.
Efflux pumps are transporter proteins located in the bacterial cell membrane that actively extrude toxic substances, including antibiotics, from the cell's interior. microbialcell.comfrontiersin.org This process lowers the intracellular drug concentration, preventing the antibiotic from reaching its target in sufficient amounts to be effective. microbialcell.com The overexpression of efflux pumps can contribute to low-level resistance, which may allow bacteria to survive antibiotic treatment and subsequently acquire mutations leading to higher levels of clinical resistance. mdpi.comnih.gov In Staphylococcus aureus, efflux systems are a major mechanism of intrinsic drug resistance. microbialcell.com While not always providing high-level resistance on their own, efflux pumps can work in concert with other resistance mechanisms. nih.gov Several major families of efflux pumps are associated with multidrug resistance (MDR) in bacteria. mdpi.com The increased expression of specific efflux pump genes, such as norA, mepA, and sav1866 in S. aureus, has been shown to increase following exposure to beta-lactam antibiotics, including flucloxacillin. nih.gov
Table 1: Major Efflux Pump Families in Bacteria
| Efflux Pump Family | Abbreviation | Energy Source | Description |
|---|---|---|---|
| ATP-binding cassette | ABC | ATP | A large superfamily of transporters found in both prokaryotes and eukaryotes. mdpi.com |
| Major facilitator superfamily | MFS | Proton Motive Force | One of the largest families of secondary transporters, found ubiquitously across all kingdoms of life. mdpi.com |
| Resistance-nodulation-division | RND | Proton Motive Force | Predominantly found in Gram-negative bacteria, these systems typically form a three-component pump spanning the inner and outer membranes. frontiersin.orgmdpi.com |
| Small multidrug resistance | SMR | Proton Motive Force | Composed of small proteins that form homodimers or heterodimers to function. mdpi.com |
| Multidrug and toxic compound extrusion | MATE | Proton Motive Force or Sodium Ion Gradient | A family of transporters that extrude a wide range of compounds. mdpi.com |
| Proteobacterial antimicrobial compound efflux | PACE | Proton Motive Force | A recently identified family of efflux pumps in Gram-negative bacteria. mdpi.com |
In Gram-negative bacteria, the outer membrane itself constitutes a significant permeability barrier, limiting the entry of many antibiotics. nih.govbristol.ac.uk This membrane is a complex structure that acts as a selective barricade. nih.gov For hydrophilic antibiotics like beta-lactams to enter the cell, they must pass through protein channels called porins. nih.govmdpi.com Bacteria can develop resistance by reducing the number of these porin channels or by expressing mutated porins with altered channel properties, thereby restricting antibiotic influx. bristol.ac.ukmdpi.com This reduced permeability can cause resistance on its own or can enhance the effect of other resistance mechanisms, such as enzymatic degradation (e.g., by beta-lactamases) in the periplasmic space. bristol.ac.ukmdpi.com The combination of reduced drug entry due to a less permeable outer membrane and increased drug removal by efflux pumps is a powerful resistance strategy for bacteria. bristol.ac.uk Studies on Escherichia coli have confirmed that the interplay between beta-lactamase production and outer membrane permeability is a critical factor in the level of resistance to beta-lactam antibiotics. researchgate.net
Genetic and Molecular Epidemiology of Flucloxacillin Resistance Determinants
The genetic basis for resistance to flucloxacillin, particularly in Staphylococcus aureus, is well-characterized and primarily linked to specific resistance genes that can be disseminated horizontally.
The most significant determinant of flucloxacillin resistance is the acquisition of the mecA gene. nih.gov This gene encodes a modified Penicillin-Binding Protein, PBP2a, which has a very low affinity for beta-lactam antibiotics, including flucloxacillin and methicillin. nih.govnih.gov Consequently, cell wall synthesis can continue even in the presence of the antibiotic. nih.gov The mecA gene is located on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec). nih.govjonotter.net The mobility of this cassette facilitates the spread of methicillin resistance among staphylococci. nih.gov The presence of the mecA gene is the defining feature of Methicillin-Resistant Staphylococcus aureus (MRSA) and is considered the benchmark for its diagnosis. nih.gov Several types and subtypes of SCCmec have been classified, and MRSA clones are often defined by a combination of their sequence type (ST) and SCCmec type. nih.gov While mecA is the most common gene, a homolog, mecC, has also been identified in MRSA isolates from humans and animals. nih.gov
Another key genetic determinant in staphylococcal resistance to penicillins is the blaZ gene. oup.com This gene encodes for beta-lactamase, an enzyme that inactivates penicillin-type antibiotics by hydrolyzing their beta-lactam ring. oup.com Although flucloxacillin was specifically designed to be stable against staphylococcal beta-lactamase, the epidemiology of blaZ is central to understanding penicillin resistance. researchgate.netoup.com The blaZ gene, regulated by blaR1 and blaI, can be located on either plasmids or the chromosome, allowing for its rapid dissemination. oup.com
The molecular epidemiology of flucloxacillin-resistant strains, particularly MRSA, has been extensively studied. The spread of MRSA in both hospital and community settings is a global health concern. nih.gov Epidemiological studies track the prevalence of different MRSA clones, often identified by their clonal complex (CC) or sequence type (ST). tandfonline.com For example, studies have identified specific clones like the ST1 lineage as being prevalent in certain populations. jonotter.net The prevalence of MRSA varies geographically and between different healthcare settings. nih.gov In recent years, some studies have noted a resurgence in the prevalence of penicillin-susceptible S. aureus (PSSA), which lack the blaZ gene, suggesting a shifting epidemiology. oup.comtandfonline.com
Table 2: Key Genetic Determinants of Flucloxacillin Resistance
| Gene | Encoded Product | Mechanism of Action | Location |
|---|---|---|---|
| mecA | Penicillin-Binding Protein 2a (PBP2a) | Target modification; PBP2a has a low affinity for beta-lactam antibiotics, allowing cell wall synthesis to proceed. nih.govnih.gov | Staphylococcal Cassette Chromosome mec (SCCmec), a mobile genetic element. nih.govjonotter.net |
| mecC | PBP2c (homolog of PBP2a) | Target modification; similar function to PBP2a with low affinity for beta-lactams. nih.gov | Staphylococcal Cassette Chromosome mec (SCCmec). nih.gov |
| blaZ | Beta-lactamase (Penicillinase) | Enzymatic inactivation; hydrolyzes the beta-lactam ring of susceptible penicillins. oup.com | Plasmids or chromosome. oup.com |
| femA/B | Auxiliary factors | Essential for high-level expression of methicillin resistance; involved in cell wall peptidoglycan synthesis. diva-portal.org | Chromosome. diva-portal.org |
Chemical Degradation Pathways and Stability Studies
Hydrolytic Degradation Mechanisms Under Controlled Conditions (Acidic, Alkaline, Neutral)
Flucloxacillin (B1213737) undergoes significant degradation under hydrolytic conditions, with the rate and primary degradation products being heavily influenced by pH. akjournals.comresearchgate.net Forced degradation studies, conducted as per International Conference on Harmonization (ICH) guidelines, have shown that flucloxacillin degrades in acidic, alkaline, and neutral environments. akjournals.comresearchgate.net
Under acidic conditions (e.g., 0.001 N HCl at 60°C), flucloxacillin experiences notable degradation. akjournals.com Similarly, alkaline conditions (e.g., 0.001 N NaOH at 60°C) also lead to the breakdown of the drug. akjournals.com Neutral hydrolysis, carried out in water at the same temperature, also results in significant degradation, with one study reporting a 34.26% loss under these conditions. akjournals.com The primary mechanism of hydrolytic degradation involves the opening of the highly strained β-lactam ring. researchgate.net
Identification and Characterization of Hydrolysis Products (e.g., Penicilloic Acids, Penillic Acids, Penilloic Acids)
The hydrolysis of flucloxacillin leads to the formation of several degradation products. The most common of these are penicilloic acids, which are formed by the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl group of the β-lactam ring, resulting in the opening of this ring. researchgate.netwikipedia.org This process renders the antibiotic inactive. researchgate.net
In addition to penicilloic acids, other degradation products such as penillic acids and penilloic acids can also be formed, particularly under acidic conditions. researchgate.netresearchgate.net Penilloic acids are common degradation products of penicillin derivatives that arise from the breakdown of the β-lactam ring in an acidic environment. researchgate.net The formation of these products often proceeds through unstable intermediates. researchgate.net
Forced degradation studies have identified several specific degradation products (DPs) of flucloxacillin. akjournals.comresearchgate.net In one such study, a total of seven DPs were identified across various stress conditions. akjournals.comresearchgate.net Under acidic, alkaline, and neutral stress, five common DPs (I-V) were formed. akjournals.com Degradation product VI was unique to neutral conditions, while DP-VII was formed only under acidic stress. akjournals.com The structures of these degradation products have been elucidated using techniques like liquid chromatography-mass spectrometry/time of flight (LC-MS/TOF) and multi-stage mass spectrometry (MSn). akjournals.comresearchgate.net
Table 1: Major Hydrolytic Degradation Products of Flucloxacillin
| Degradation Product | Formation Condition(s) | Reference |
| Penicilloic Acids | Acidic, Alkaline, Neutral Hydrolysis | researchgate.netresearchgate.net |
| Penillic Acids | Acidic Hydrolysis | researchgate.netresearchgate.net |
| Penilloic Acids | Acidic Hydrolysis | researchgate.netresearchgate.net |
| Degradation Products I-V | Acidic, Alkaline, Neutral Hydrolysis | akjournals.com |
| Degradation Product VI | Neutral Hydrolysis | akjournals.com |
| Degradation Product VII | Acidic Hydrolysis | akjournals.com |
Kinetic Studies of Hydrolytic Decomposition
Kinetic studies have been conducted to quantify the rate of flucloxacillin degradation under various hydrolytic conditions. These studies are crucial for predicting the shelf-life and stability of flucloxacillin formulations. The degradation of flucloxacillin in aqueous solutions often follows zero-order kinetics. innovareacademics.in
The rate of hydrolytic degradation is significantly influenced by pH. Studies have shown that degradation is greatest at extreme pH values. nih.gov For instance, in a study investigating the stability of flucloxacillin in capsule dosage forms, the rate of breakdown was assessed by determining the reaction rate constants (k). A higher k value indicates a faster degradation rate and a less stable product. innovareacademics.in
Oxidative Degradation Processes and Reaction Kinetics
Flucloxacillin is also susceptible to oxidative degradation. akjournals.comresearchgate.net Studies have shown that the drug degrades in the presence of oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412). akjournals.comajol.info In one study, flucloxacillin showed approximately 21.46% degradation when exposed to 0.3% hydrogen peroxide at room temperature. akjournals.com Another investigation using 3% (v/v) peroxide resulted in over 50% degradation within 30 minutes at room temperature. nih.gov
The kinetics of the oxidative degradation of flucloxacillin by alkaline hexacyanoferrate(III) have been investigated. The reaction showed a 1:4 stoichiometry between the antibiotic and the oxidant. aun.edu.egresearchgate.net The reaction kinetics were found to be first-order with respect to the oxidant and fractional-first-order with respect to the flucloxacillin concentration and hydroxide ions. aun.edu.egresearchgate.net The rate of oxidation was observed to increase with an increase in the ionic strength and dielectric constant of the medium. aun.edu.egresearchgate.net Free radical tests indicated that the oxidation proceeds via a free radical mechanism. aun.edu.eg
Similarly, the oxidative degradation by permanganate ion in an alkaline medium also followed first-order kinetics with respect to the oxidant and fractional-first-order kinetics with respect to the antibiotic and hydroxide ion concentrations. ajol.info
Photolytic and Thermal Degradation Profiles and Products
In contrast to its lability under hydrolytic and oxidative conditions, flucloxacillin has demonstrated greater stability under photolytic and thermal stress. akjournals.comresearchgate.net According to ICH guidelines for stress testing, flucloxacillin was found to be stable when exposed to photolytic and thermal conditions. akjournals.comresearchgate.net This includes exposure to a combination of UV and fluorescent light for 14 days and being subjected to dry heat at 60°C for 72 hours. akjournals.com
However, it is important to note that the stability can be influenced by the specific conditions. For example, while stable in a solid state, the degradation under photolytic conditions can be affected by the pH of the solution it is in (photoacid, photoneutral, photobase). akjournals.com
Influence of Environmental and Chemical Factors on Flucloxacillin Stability (e.g., pH, Solvents, Carbohydrates, Urea (B33335), Thiourea)
Several environmental and chemical factors can influence the stability of flucloxacillin.
pH: As previously discussed, pH is a critical factor. Degradation is minimized in the pH range of 6-7. nih.gov Buffering agents, such as citrate, can be used to maintain the pH within this optimal range and thereby enhance stability. nih.gov
Solvents: The choice of solvent can impact degradation rates. For instance, the dielectric constant of the reaction medium, which can be altered by using different solvents like tert-butanol, has been shown to affect the rate of oxidative degradation. aun.edu.eg
Carbohydrates: The presence of carbohydrates like glucose and fructose (B13574) has been studied. The stability of flucloxacillin in aqueous solutions containing glucose and fructose was found to be similar to its stability in a simple aqueous solution. orientjchem.orgresearchgate.net
Urea and Thiourea (B124793): In contrast to carbohydrates, urea and thiourea have a more significant impact on flucloxacillin stability. Studies have shown that the stability of flucloxacillin changes abruptly in the presence of urea and thiourea, suggesting an increased rate of degradation. orientjchem.orgresearchgate.net The pH of flucloxacillin solutions in the presence of urea and thiourea is also markedly different from that in a simple aqueous solution, further indicating an enhanced degradation process. orientjchem.org
Table 2: Influence of Chemical Factors on Flucloxacillin Stability
| Factor | Effect on Stability | Reference |
| pH 6-7 | Increased stability | nih.gov |
| Citrate Buffer | Increased stability by maintaining optimal pH | nih.gov |
| Glucose, Fructose | Minimal effect on stability | orientjchem.orgresearchgate.net |
| Urea, Thiourea | Decreased stability, increased degradation | orientjchem.orgresearchgate.net |
Elucidation of Complete Degradation Pathways
The complete degradation pathway of flucloxacillin is complex, involving a series of reactions that lead to various degradation products. The primary step in degradation is the hydrolytic cleavage of the β-lactam ring to form penicilloic acid. researchgate.net Under acidic conditions, further degradation can occur, leading to the formation of penilloic acid and other products. researchgate.netresearchgate.net
Oxidative degradation proceeds through a free radical mechanism, resulting in different sets of degradation products. aun.edu.eg The identification of seven distinct degradation products under various stress conditions highlights the multiple pathways through which flucloxacillin can degrade. akjournals.comresearchgate.net By characterizing these degradation products using advanced analytical techniques, a comprehensive degradation pathway for the drug can be proposed. akjournals.comresearchgate.net
Advanced Analytical Methodologies for Research Applications
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopy is a cornerstone in the analysis of pharmaceutical compounds, offering non-destructive and highly detailed molecular-level information.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Degradation Monitoring and Quantification
UV-Vis spectroscopy is a widely used technique for the quantitative analysis of Flucloxacillin (B1213737) and 6-APA due to its simplicity, cost-effectiveness, and reliability. researchgate.netresearchgate.net The method is based on the principle that these molecules absorb light in the ultraviolet-visible range, and the amount of light absorbed is directly proportional to the concentration of the substance.
For Flucloxacillin, the wavelength of maximum absorbance (λmax) varies depending on the solvent used. Studies have reported a λmax of 219 nm in double-distilled water and 274 nm in ultra-purified water. researchgate.netingentaconnect.comijpbs.net Another method, based on a charge transfer complexation reaction with iodine, measured the absorbance at 362 nm. scispace.com These methods have been validated according to International Conference on Harmonization (ICH) guidelines, demonstrating good linearity over specific concentration ranges. researchgate.netijpbs.net For instance, a linear response was observed in the range of 2-10 µg/mL. ijpbs.net UV-Vis spectroscopy is also effective for monitoring the stability and degradation of Flucloxacillin; one study evaluated the decreasing content of the drug over a 10-day period. researchgate.net
The analysis of 6-APA can be performed using UV detection at 200 nm, often in conjunction with HPLC separation. sielc.com Studies on 6-APA in various concentrations of sodium hydroxide (B78521) (NaOH) have shown a peak shift from 222 nm to 227 nm, indicating the influence of pH on its chromophore. researchgate.net Spectrophotometric methods have been developed specifically for the determination of 6-APA in the presence of its degradation products. nih.gov
| Solvent/Method | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|---|---|
| Double Distilled Water | 219 | 2-10 | 0.998 |
| Ultra-Purified Water | 274 | 50-100 | 0.9998 |
| Charge Transfer Complex with Iodine | 362 | 1-9 | Not Specified |
| Methanol (B129727)/Buffer (for HPLC) | 237 | 20-100 | 0.9994 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules like Flucloxacillin and 6-APA. It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon) within a molecule.
High-field ¹H and ¹³C NMR studies have been crucial in characterizing 6-APA. oup.com The spectra confirm the core penam (B1241934) structure, consisting of a β-lactam ring fused to a thiazolidine (B150603) ring. oup.comresearchgate.net For instance, in D₂O, the proton signals for 5-H and 6-H of the sodium salt of 6-APA appear as doublets around 5.51 ppm and 4.65 ppm, respectively. oup.com The two methyl groups on the thiazolidine ring present as singlets at approximately 1.62 ppm and 1.52 ppm. oup.com NMR has also been instrumental in studying the degradation of 6-APA, demonstrating its ready conversion to 8-hydroxypenillic acid in the presence of sodium bicarbonate. oup.com
While specific, detailed NMR spectral data for the entire Flucloxacillin molecule is less commonly published in foundational studies, its structure is confirmed by analyzing the signals from its constituent parts: the 6-APA nucleus and the specific side chain, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl. NMR confirms the attachment of this side chain to the amino group at the C6 position of the 6-APA core, completing the structural elucidation.
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| 5-H | 5.51 | d |
| 6-H | 4.65 | d |
| 3-H | 4.19 | s |
| 2-Me (α) | 1.62 | s |
| 2-Me (β) | 1.52 | s |
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Structure Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a molecular "fingerprint."
For 6-APA, the FTIR spectrum clearly shows characteristic absorption bands corresponding to its key functional groups. A very strong band is observed for the C=O stretch of the β-lactam ring, typically appearing at a high frequency (around 1735 cm⁻¹) due to the ring strain. researchgate.net The carboxylic acid group also presents characteristic bands, including a C=O stretch and a broad O-H stretch. The N-H stretching of the primary amine is also identifiable. researchgate.net
Chromatographic Methods for Purity Assessment and Degradation Profiling
Chromatography is essential for separating complex mixtures, making it indispensable for assessing the purity of Flucloxacillin and identifying its degradation products.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, is the predominant analytical technique for the quality control of Flucloxacillin. unesp.br This method offers high resolution, sensitivity, and precision for separating the parent drug from impurities and degradation products. researchgate.netrubatosis.org
Numerous RP-HPLC methods have been developed and validated for the quantification of Flucloxacillin in bulk drug and pharmaceutical dosage forms. researchgate.netrubatosis.org A typical setup involves a C18 column, which is a non-polar stationary phase. The mobile phase is a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. researchgate.netnih.gov By adjusting the ratio of these solvents, the retention time of Flucloxacillin can be optimized. For example, one method reported a retention time of 2.305 minutes using a C18 column with a mobile phase of octane (B31449) buffer and methanol (30:70) at a flow rate of 1 mL/min, with UV detection at 237 nm. researchgate.netrubatosis.org These methods are validated for linearity, precision, and accuracy as per ICH guidelines. researchgate.netrubatosis.org
HPLC is also used for the analysis of 6-APA. sielc.comresearchgate.net One method utilizes a mixed-mode stationary phase column with a mobile phase of water, acetonitrile, and perchloric acid, allowing for UV detection at 200 nm. sielc.com
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |
|---|---|---|---|---|---|
| Flucloxacillin | Xterra C18 (4.6x150mm, 5µm) | Octane buffer:Methanol (30:70) | 1.0 | 237 | 2.305 |
| Flucloxacillin | Alltima C18 (250mm x 4.6mm, 5µm) | 10mM KH₂PO₄:Acetonitrile (64.5:35.5) | Not Specified | Not Specified | Not Specified |
| 6-APA | Primesep A (4.6x250mm, 5µm) | Water, Acetonitrile, Perchloric acid | Not Specified | 200 | Not Specified |
| 6-APA | C18 | Acetonitrile:Water (60:40), pH 4 | 1.0 | 240 | Not Specified |
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS (including TOF and MSn) for Product Identification and Fragmentation Pathway Elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques that combine the superior separation capabilities of HPLC with the highly sensitive and specific detection provided by mass spectrometry. These methods are indispensable for identifying unknown impurities and elucidating the structures of degradation products.
Forced degradation studies on Flucloxacillin have been conducted using LC-MS/Time-of-Flight (TOF) and multi-stage mass spectrometry (MSn). akjournals.comresearchgate.net These studies revealed that Flucloxacillin degrades under hydrolytic (acidic, alkaline, neutral) and oxidative stress conditions, forming a total of seven degradation products. akjournals.comresearchgate.net The use of high-resolution mass spectrometry (HRMS) like TOF provides accurate mass measurements, which are crucial for determining the elemental composition of the degradation products. akjournals.comnih.gov
LC-MS/MS is used to establish the fragmentation pathways of the parent drug and its products. akjournals.com In MS/MS, a specific ion (the precursor ion) is selected and fragmented to produce product ions. This fragmentation pattern is unique to the molecule's structure. For Flucloxacillin, the protonated molecular ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 455. By analyzing the fragments of this ion and the ions of its degradation products, a complete degradation pathway can be proposed. akjournals.com Studies have identified and characterized eight unknown impurities and several polymerized impurities of Flucloxacillin using LC-MSn techniques. nih.gov LC-MS/MS methods have also been developed for the highly sensitive quantification of Flucloxacillin in biological matrices like plasma, with lower limits of quantification around 0.05-0.2 mg/L. nih.gov
For 6-APA, LC-MS methods have been used to monitor for its presence as an impurity, with selected ion monitoring (SIM) often set to its specific m/z value. researchgate.net The fragmentation patterns of 6-APA and its derivatives are studied to aid in their identification in complex mixtures. researchgate.net
| Technique | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Application |
|---|---|---|---|
| LC-MS/MS | Positive ESI | 455 | Quantification in plasma |
| LC-MS/TOF | Positive ESI | Not Specified | Accurate mass measurement of degradation products |
| LC-MSn | Positive/Negative ESI | Not Specified | Structural characterization of 8 unknown impurities |
Potentiometric and Electrochemical Analytical Approaches
Potentiometric and electrochemical methods offer rapid, sensitive, and cost-effective alternatives for the analysis of ionizable pharmaceutical compounds like flucloxacillin. These techniques are predicated on measuring the potential or current changes in an electrochemical cell containing the analyte.
A selective and rapid potentiometric method for flucloxacillin determination has been successfully developed. tandfonline.com This approach utilizes a specially designed flucloxacillin sensor with a membrane composed of an Aliquat 336S-flucloxacillin ion pair as the electroactive material, embedded in a poly(vinyl chloride) (PVC) matrix. tandfonline.com The performance of the sensor is enhanced by using plasticizers such as o-nitrophenyloctylether (o-NPOE) or dioctylphthalate (DOP). tandfonline.com This sensor demonstrates a fast, stable, and reproducible response to flucloxacillin over a concentration range of 1.0 × 10⁻⁵ to 1.0 × 10⁻² M. tandfonline.com Key performance characteristics include a rapid response time of just 7 seconds and anionic slopes of 60.7 ± 0.3 mV/decade and 61.2 ± 0.2 mV/decade for membranes plasticized with o-NPOE and DOP, respectively. tandfonline.com The method is effective within a pH range of 6–11 (for o-NPOE) and 7–11 (for DOP). tandfonline.com A significant advantage of this potentiometric sensor is its high selectivity for flucloxacillin, showing no significant interference from other penicillin derivatives like amoxicillin, ampicillin (B1664943), and dicloxacillin (B1670480), nor from common drug excipients. tandfonline.comtandfonline.com
In addition to potentiometry, electrochemical techniques such as polarography have been applied to flucloxacillin analysis. A differential pulse polarographic analysis (DPPA) method using a static mercury drop electrode (SMDE) has been developed for the quantification of flucloxacillin in both pure form and pharmaceutical dosages. researchgate.net Optimal analytical signals for this method were achieved in a Britton Robinson buffer at pH 4.0. researchgate.net This electrochemical method provides a linear response for flucloxacillin concentrations ranging from 0.1 µM to 26 µM, with a correlation coefficient (R²) of 0.9998. researchgate.net The technique is highly sensitive, with a limit of detection (LOD) of 0.0040 µg/mL and a limit of quantification (LOQ) of 0.0120 µg/mL. researchgate.net These electrochemical approaches represent valuable tools for quality control and research applications due to their simplicity, speed, and sensitivity. tandfonline.comresearchgate.net
Development and Validation of Research-Grade Analytical Methods (Specificity, Linearity, Detection Limits, Quantification Limits)
The development and validation of analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. emerypharma.com For research applications involving 6-APA flucloxacillin, various analytical techniques have been developed and rigorously validated according to guidelines from the International Council for Harmonisation (ICH), which stipulate the assessment of parameters such as specificity, linearity, detection limits, and quantification limits. emerypharma.comtandfonline.com
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. thomasalittleconsulting.com In the context of flucloxacillin analysis, a stability-indicating liquid chromatography (LC) method demonstrated specificity by showing no interference from degradation compounds or excipients at the retention time of flucloxacillin. tandfonline.comresearchgate.net Similarly, a developed potentiometric sensor showed high selectivity for flucloxacillin in the presence of other antibiotics, including amoxicillin, ampicillin, and dicloxacillin, as well as various anions and drug excipients. tandfonline.com
Linearity refers to the ability of a method to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Detection Limit (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eunih.govQuantification Limit (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. europa.eunih.gov
Various analytical methods have been validated for flucloxacillin, with their performance characteristics detailed below. These include liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC), spectrophotometry, and differential pulse polarography. researchgate.nettandfonline.comnih.govrjptonline.org The validation data from these studies underscore the reliability and suitability of these methods for research-grade applications.
Table 1: Validation Parameters for Various Flucloxacillin Analytical Methods
| Analytical Method | Matrix/Solvent | Linearity Range | Correlation Coefficient (r/R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|---|
| LC-MS/MS | Human Plasma | 1 - 30 mg/L | 0.9986 | Not Reported | 1 mg/L | nih.gov |
| LC-MS/MS | Microdialysate | 0.05 - 5.0 mg/L | 0.9989 | Not Reported | 0.05 mg/L | nih.gov |
| LC-MS/MS | Human Plasma | 0.2 - 100 mg/L | >0.99 | Not Reported | 0.2 mg/L | |
| LC-MS/MS | Plasma Ultrafiltrate | 0.005 - 10 mg/L | >0.99 | Not Reported | 0.005 mg/L | |
| RP-HPLC | Bulk/Dosage Form | 20 - 100 µg/mL | 0.9992 | 0.018 µg/mL | 0.06 µg/mL | tandfonline.comresearchgate.net |
| Spectrophotometry | Chloroform | 2.47 - 22.23 µg/mL | 0.9999 | 0.203 µg/mL | 0.615 µg/mL | rjptonline.org |
| Differential Pulse Polarography | Britton Robinson Buffer | 0.1 - 26 µM | 0.9998 | 0.0040 µg/mL | 0.0120 µg/mL | researchgate.net |
| UV-Spectrophotometry | Ultra-purified Water | 50.0 - 100.0 mg/L | 0.9998 | Not Reported | Not Reported | scilit.comingentaconnect.com |
Structural Activity Relationship Sar and Molecular Modeling
Correlation of Molecular Structure with Antimicrobial Activity and Beta-Lactamase Resistance
The antimicrobial efficacy and resistance profile of flucloxacillin (B1213737) are intrinsically linked to its unique molecular architecture, which is a strategic modification of the fundamental penicillin scaffold. The core of flucloxacillin is 6-aminopenicillanic acid (6-APA), the essential nucleus for all semi-synthetic penicillins. nih.govmsdvetmanual.com The key to flucloxacillin's distinct properties lies in the acyl side chain attached to the 6-amino group of the 6-APA core. researchgate.net This side chain is a 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole group. ncats.io
The most critical feature for its resistance to beta-lactamase enzymes, particularly those produced by Staphylococcus aureus, is the bulky isoxazolyl group on the side chain. wikidoc.orgmicrobiologymatters.com Beta-lactamases are enzymes that confer bacterial resistance by hydrolyzing the amide bond in the beta-lactam ring, rendering the antibiotic inactive. nih.govresearchgate.net The sterically demanding nature of the isoxazolyl moiety provides a physical shield, hindering the binding of beta-lactamase enzymes to the susceptible beta-lactam ring. wikidoc.orgmicrobiologymatters.com This steric hindrance allows flucloxacillin to bypass this primary resistance mechanism and reach its target, the penicillin-binding proteins (PBPs), to inhibit bacterial cell wall synthesis. wikidoc.orgdrugbank.com
This targeted design makes flucloxacillin and other isoxazolyl penicillins, such as cloxacillin (B1194729), oxacillin (B1211168), and dicloxacillin (B1670480), effective against penicillinase-producing staphylococci. ncats.iounirioja.es The halogen atoms on the phenyl ring—a chlorine and a fluorine atom—also play a significant role. These electron-withdrawing groups enhance the acid stability of the molecule, which prevents the degradation of the antibiotic in the gastric environment and permits oral administration. researchgate.netwikipedia.org
However, these structural modifications for enzyme resistance come with a trade-off. The significant bulk of the side chain slightly reduces the intrinsic antibacterial potency of flucloxacillin against susceptible, non-beta-lactamase-producing bacteria, such as Streptococcus pyogenes, when compared to benzylpenicillin. wikidoc.orgwikipedia.org
| Compound | R Group on Phenyl Ring | Key Structural Features | Primary Advantage |
|---|---|---|---|
| Oxacillin | H | Isoxazolyl ring provides steric bulk. | Beta-lactamase resistance. unirioja.esresearchgate.net |
| Cloxacillin | 2'-Cl | Single chlorine atom adds to electron-withdrawing effect. | Beta-lactamase resistance and acid stability. unirioja.esresearchgate.net |
| Dicloxacillin | 2',6'-diCl | Two chlorine atoms provide significant steric and electronic effects. | Enhanced beta-lactamase resistance and acid stability. unirioja.esresearchgate.net |
| Flucloxacillin | 2'-Cl, 6'-F | Chlorine and fluorine atoms provide strong electron-withdrawing properties. | Beta-lactamase resistance and acid stability. unirioja.esresearchgate.net |
Computational Chemistry and Molecular Docking Studies for PBP Interactions
Computational chemistry and molecular docking are powerful tools used to investigate and predict the interaction between a ligand, such as flucloxacillin, and its biological target at an atomic level. drugbank.com The bactericidal action of flucloxacillin results from its ability to bind to and inhibit Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. drugbank.comnih.gov
Molecular docking simulations model the binding of flucloxacillin into the active site of various PBPs. Due to the high structural similarity between isoxazolyl penicillins, docking studies performed on cloxacillin provide a relevant and representative model for understanding the PBP interactions of flucloxacillin. unirioja.es A pedagogical study modeling the docking of cloxacillin into the active site of the AmpC beta-lactamase from E. coli (PDB ID: 1FCM), a representative beta-lactam-recognizing protein, revealed key binding characteristics. The simulation calculated a favorable free energy of binding of -8.0 Kcal/mol, indicating a high probability of stable interaction. unirioja.es
These studies identify the specific amino acid residues within the PBP active site that are crucial for binding. For the cloxacillin-1FCM complex, critical interactions were observed with residues such as GLU147, which is part of the catalytic region, as well as ASN343, ARG293, ALA291, MET262, ARG145, and LEU116. unirioja.es Another study that specifically docked flucloxacillin into a PBP from P. aeruginosa found that while the root-mean-square deviation (RMSD) was higher than for some other penicillins, the molecule still oriented effectively within the binding site, confirming that its structure is compatible with the target. biorxiv.org These computational models are essential for understanding the molecular basis of flucloxacillin's activity and for designing new derivatives with improved affinity.
| Ligand (Flucloxacillin Proxy) | Protein Target | Binding Free Energy (kcal/mol) | Key Interacting Amino Acid Residues |
|---|---|---|---|
| Cloxacillin | AmpC Beta-Lactamase (1FCM) | -8.0 | GLU147, ASN343, ARG293, ALA291, MET262, ARG145, LEU116 unirioja.es |
In Silico Drug Design and Prediction of Molecular Activities
In silico drug design utilizes computational methods to accelerate the discovery and development of new therapeutic agents by modeling drug-target interactions and predicting molecular properties before synthesis. researchgate.net These approaches are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD).
SBDD relies on the known three-dimensional structure of the biological target. In the context of flucloxacillin, the crystal structures of PBPs and beta-lactamases serve as templates for designing novel derivatives with enhanced activity or resistance profiles. A pertinent example is a computational study where the structure of cloxacillin was used as a starting point to design 55 new molecules. unirioja.es These molecules were then docked into the 1FCM beta-lactamase receptor, and their binding affinities were calculated. This virtual screening successfully identified six novel structures with a lower (more favorable) free energy of binding than the parent cloxacillin, demonstrating the power of in silico methods to rationally optimize a lead compound. unirioja.es
| Molecule | Free Energy (kcal/mol) | Improvement vs. Cloxacillin (-8.0 kcal/mol) |
|---|---|---|
| Designed Molecule 1 | -8.9 | -0.9 |
| Designed Molecule 2 | -8.7 | -0.7 |
| Designed Molecule 3 | -8.5 | -0.5 |
| Designed Molecule 4 | -8.3 | -0.3 |
| Designed Molecule 5 | -8.2 | -0.2 |
| Designed Molecule 6 | -8.1 | -0.1 |
Data derived from a study on designing Isoxazolyl-penicillins. unirioja.es
LBDD is employed when the structure of the target is unknown. It uses a set of molecules with known activity to build a predictive model, such as a pharmacophore or a Quantitative Structure-Activity Relationship (QSAR) model. mdpi.com Furthermore, computational tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities for a given molecule based solely on its 2D structure. researchgate.netmdpi.com This allows researchers to virtually screen libraries of flucloxacillin derivatives, predicting their antimicrobial efficacy and potential off-target activities early in the design process.
Finally, in silico methods are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov By calculating physicochemical parameters and applying models like Lipinski's rule of five, scientists can filter out compounds with poor predicted bioavailability or other undesirable pharmacokinetic properties, ensuring that research efforts are focused on molecules with a higher probability of success. nih.gov
Biomolecular Interactions and Modifications Non Clinical Focus
Covalent Binding to Endogenous Proteins
Flucloxacillin (B1213737), a member of the isoxazolyl-penicillin class of antibiotics, is known to covalently bind to endogenous proteins, a process implicated in adverse drug reactions. capes.gov.brnih.gov This binding, particularly to proteins like human serum albumin (HSA) and various hepatic proteins, has been a subject of detailed investigation. researchgate.netnih.gov
Identification and Characterization of Protein Adducts and Sites of Modification
Research has demonstrated that flucloxacillin covalently modifies proteins, primarily targeting the nucleophilic lysine (B10760008) residues. capes.gov.brresearchgate.net This modification occurs in a manner that is dependent on dose, time, and the specific site on the protein. capes.gov.br
Human Serum Albumin (HSA):
In vitro studies using mass spectrometry have confirmed that flucloxacillin modifies lysine residues on HSA. capes.gov.brnih.gov
Analysis of plasma from patients receiving flucloxacillin revealed the in vivo modification of HSA. capes.gov.brnih.gov
Up to nine different lysine residues on HSA were found to be modified in each patient. capes.gov.brnih.gov
Notably, modification of Lysine 190 (Lys190) and Lysine 212 (Lys212) was consistently detected in all patients studied (8 out of 8). capes.gov.brnih.gov
The molecular mass of the adduct modification on HSA lysine residues has been determined to be 453 Da. acs.org
Hepatic Proteins:
Flucloxacillin has been shown to extensively bind to a variety of hepatic proteins. nih.gov
One of the major targets within primary human hepatocytes is hemoglobin, with modifications observed on both the α and β chains. nih.gov
Specifically, 6 out of 11 lysine residues on the α chain and 7 out of 11 on the β chain were identified as sites of flucloxacillin adduction. nih.gov
Other identified flucloxacillin-modified hepatocellular proteins include the 14-3-3 proteins, where Lysine 50 (Lys50) is a key site of adduction. nih.gov This is significant as Lys50 is crucial for the phospho-binding function of 14-3-3 proteins. nih.gov
Interactive Data Table: Identified Flucloxacillin Adducts on Endogenous Proteins
| Protein | Identified Modification Sites (Lysine Residues) | Key Findings |
| Human Serum Albumin (HSA) | Lys190, Lys212, and at least seven other sites | Modification is dose- and time-dependent. Lys190 and Lys212 are consistently modified in patients. capes.gov.brnih.gov |
| Hemoglobin (in hepatocytes) | 6 lysine residues on α chain, 7 lysine residues on β chain | A major target for flucloxacillin within hepatocytes. nih.gov |
| 14-3-3 Proteins (in hepatocytes) | Lys50 | Modification of a functionally important residue for phospho-binding. nih.gov |
Mechanistic Studies of Protein Adduction and Haptenation
The covalent binding of flucloxacillin to proteins follows the hapten hypothesis. mdpi.com In this model, the chemically reactive drug (or its metabolite) acts as a hapten, binding to a larger carrier molecule like a protein. aai.org This drug-protein adduct can then be processed and presented by antigen-presenting cells, leading to an immune response. mdpi.comaai.org
The mechanism of adduction involves the nucleophilic attack of the β-lactam ring of flucloxacillin by the free amine group of a lysine residue on the protein. liverpool.ac.uk This results in the formation of a stable, covalent bond. researchgate.net The formation of these flucloxacillin-protein adducts has been demonstrated to occur at non-toxic doses. nih.gov
The process of haptenation is considered a critical step in the potential immunogenicity of flucloxacillin. mdpi.com The generation of these neoantigens can lead to the activation of drug-specific T-cells, which is a key element in immune-mediated adverse reactions. mdpi.comnih.gov
Modulation of Cellular Enzyme Systems and Nuclear Receptors in In Vitro and Preclinical Models
Flucloxacillin has been shown to modulate the expression and activity of key cellular enzyme systems and nuclear receptors, particularly the cytochrome P450 (CYP) enzymes and the pregnane (B1235032) X receptor (PXR).
Cytochrome P450 (CYP) Enzymes:
While flucloxacillin itself is not considered a substrate or a direct inhibitor of major CYP isoforms (including CYP3A4, 1A2, 2C9, 2C19, and 2D6) at typical concentrations, it can act as an inducer of these enzymes. amazonaws.comeurekaselect.comresearchgate.net
In vitro studies using human hepatocytes and cell lines have demonstrated that flucloxacillin can induce the expression of CYP3A4 in a dose-dependent manner. eurekaselect.comresearchgate.net
A translational study involving healthy adults and 3D spheroids of primary human hepatocytes confirmed that flucloxacillin is a weak inducer of CYP3A4. nih.gov
This study also showed concentration-dependent induction of CYP2B6, CYP2C9, CYP2C19, and CYP2D6 in the hepatocyte model. nih.gov
P-glycoprotein (P-gp):
In addition to CYP enzymes, flucloxacillin has been found to induce the expression of P-glycoprotein (P-gp), an important drug efflux transporter. eurekaselect.com This induction was observed in human colorectal adenocarcinoma cells. eurekaselect.com
Pregnane X Receptor (PXR):
The induction of CYP3A4 and P-gp by flucloxacillin is believed to be mediated through the activation of the pregnane X receptor (PXR). eurekaselect.comoup.comresearchgate.net
PXR is a nuclear receptor that functions as a xenosensor, regulating the transcription of genes involved in drug metabolism and transport. researchgate.net
Studies have confirmed that flucloxacillin is a PXR agonist at pharmacologically relevant concentrations. nih.gov Reporter gene assays have demonstrated the ability of flucloxacillin to activate human PXR. eurekaselect.comnih.gov
Interactive Data Table: Modulation of Cellular Systems by Flucloxacillin
| System | Effect | Mechanism | Supporting Evidence |
| Cytochrome P450 (CYP) Enzymes | Weak induction of CYP3A4, CYP2B6, CYP2C9, CYP2C19, CYP2D6 | PXR activation | In vitro studies with human hepatocytes, clinical studies. eurekaselect.comresearchgate.netnih.gov |
| P-glycoprotein (P-gp) | Induction | PXR activation | In vitro studies with human cell lines. eurekaselect.com |
| Pregnane X Receptor (PXR) | Activation (Agonist) | Direct binding | Reporter gene assays. eurekaselect.comnih.gov |
Investigation of Flucloxacillin Metabolites and Their Interaction with Biomolecules
The metabolism of flucloxacillin leads to the formation of metabolites that are also capable of interacting with biomolecules. The primary oxidative metabolite is 5-hydroxymethyl flucloxacillin. mdpi.comresearchgate.net
Formation of 5-hydroxymethyl flucloxacillin: This metabolite is generated through the action of cytochrome P450 enzymes, with CYP3A4 and CYP3A7 being the most active. nih.gov
Covalent Binding of Metabolites: Research has shown for the first time that plasma proteins can be modified not only by the parent flucloxacillin but also by its 5-hydroxymethyl metabolite. capes.gov.brnih.gov
Site-Specificity of Metabolite Adduction: Importantly, studies have revealed that 5-hydroxymethyl flucloxacillin targets essentially the same lysine residues on human serum albumin as the parent drug. capes.gov.brnih.gov The binding mechanism is also thought to be the same, involving a nucleophilic attack on the β-lactam ring. liverpool.ac.uk
Implications of Metabolite Binding: The covalent modification of proteins by 5-hydroxymethyl flucloxacillin provides an additional source of potential neoantigens, which could contribute to immune-mediated responses. capes.gov.brresearchgate.net
Future Research Directions and Translational Perspectives Non Clinical
Rational Design of Next-Generation 6-APA Flucloxacillin (B1213737) Analogs with Enhanced Properties
Rational drug design offers a systematic approach to improving the therapeutic profile of existing antibiotics like flucloxacillin. plos.org Future research can focus on targeted modifications of the 6-APA flucloxacillin structure to enhance its properties, such as increased potency, expanded spectrum of activity, and improved stability against a wider range of β-lactamases.
The core structure of flucloxacillin consists of the 6-APA nucleus, which is essential for its antibacterial activity, and a distinctive isoxazolyl side chain. unesp.brnih.gov This side chain, with its bulky 3-(2-chloro-6-fluorophenyl)-5-methyl group, sterically hinders the active site of penicillinase enzymes, thereby protecting the hydrolytically susceptible β-lactam ring. unesp.brnih.gov
Strategies for designing next-generation analogs could involve:
Modification of the Acyl Side Chain: Computational modeling and structure-activity relationship (SAR) studies can guide the synthesis of new analogs with altered side chains. nih.gov The goal is to design modifications that not only maintain or enhance steric hindrance against common β-lactamases but also improve binding affinity to essential Penicillin-Binding Proteins (PBPs) in a broader range of bacteria. nih.govnih.gov For instance, altering the substituents on the phenyl ring or the isoxazole (B147169) core could modulate both antibacterial activity and resistance profiles.
Alterations to the Penam (B1241934) Nucleus: While more challenging, subtle modifications to the core 6-APA structure itself could be explored. Research into other penicillins has shown that changes to the bicyclic ring system can influence stability and target interaction. nih.gov
Hybrid Antibiotics: A promising strategy involves creating hybrid molecules by covalently linking the flucloxacillin pharmacophore to another active agent, such as a different class of antibiotic or a β-lactamase inhibitor. plos.orgmdpi.com This approach can create a single molecule with dual-targeting capabilities, potentially reducing the likelihood of resistance development. plos.org
The objective of these design strategies is to develop analogs that overcome the limitations of current-generation drugs, addressing resistance while potentially improving pharmacokinetic properties. nih.gov
Strategies for Overcoming Emerging Antimicrobial Resistance Mechanisms at the Molecular Level
Bacteria develop resistance to β-lactam antibiotics primarily through two molecular mechanisms: the enzymatic destruction of the antibiotic by β-lactamases and the alteration of the drug's target, the Penicillin-Binding Proteins (PBPs). nih.govgeneticsmr.org While flucloxacillin was designed to be stable against early penicillinases, the emergence of Extended-Spectrum β-Lactamases (ESBLs) and mutated PBPs (like PBP2a in MRSA) presents ongoing challenges. oup.comgeneticsmr.orgresearchgate.net
Future molecular strategies to counteract these mechanisms include:
Development of Novel β-Lactamase Inhibitors (BLIs): A highly successful strategy has been the co-administration of a β-lactam antibiotic with a BLI. oup.comnih.gov Research is focused on discovering and designing new inhibitors, including non-β-lactam structures like diazabicyclooctanes (DBOs), that can neutralize a wider array of β-lactamases, particularly Class A, C, and D enzymes that can hydrolyze flucloxacillin. nih.govmdpi.com Combining a next-generation flucloxacillin analog with a potent, broad-spectrum BLI could restore its activity against many resistant Gram-negative bacteria. nih.govresearchgate.net
Target Modification Counter-Strategies: Resistance in strains like MRSA is due to the acquisition of the mecA gene, which encodes for PBP2a, a PBP with a low affinity for most β-lactam antibiotics. geneticsmr.org Rational design of flucloxacillin analogs could aim to create molecules that can effectively bind to these altered PBPs. This requires a deep understanding of the three-dimensional structure of the resistant PBP's binding site to design a molecule with complementary shape and chemical properties.
Targeting Resistance Regulation: Bacteria possess sensory and regulatory networks that activate resistance mechanisms in the presence of an antibiotic. nih.govresearchgate.net A novel approach involves developing small molecules that interfere with these signaling pathways. By preventing the bacteria from sensing the antibiotic threat, these compounds could suppress the expression of β-lactamases or efflux pumps, thereby re-sensitizing the pathogen to flucloxacillin. nih.gov
| Resistance Mechanism | Molecular Basis | Future Counter-Strategy |
|---|---|---|
| Enzymatic Degradation | Production of β-lactamase enzymes (e.g., Penicillinases, ESBLs, Carbapenemases) that hydrolyze the β-lactam ring. nih.govmdpi.com | Design of novel, broad-spectrum β-lactamase inhibitors (e.g., DBOs); modification of the flucloxacillin side chain to increase steric hindrance. oup.comnih.gov |
| Target Site Modification | Alteration of Penicillin-Binding Proteins (PBPs), such as PBP2a in MRSA, which reduces binding affinity for the antibiotic. geneticsmr.org | Rational design of flucloxacillin analogs with enhanced binding to mutated PBPs. mdpi.com |
| Reduced Permeability/Efflux | Changes in outer membrane porins (Gram-negative) reducing drug entry, or upregulation of efflux pumps that actively remove the antibiotic from the cell. mdpi.comgeneticsmr.org | Development of efflux pump inhibitors; designing analogs that can better penetrate the bacterial outer membrane. nih.gov |
Application of Advanced "Omics" Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Insights
"Omics" technologies, which allow for the large-scale analysis of biological molecules, are powerful tools for gaining a deeper understanding of a drug's mechanism of action and its interaction with both bacterial and human cells. liverpool.ac.uk
Metabolomics: Metabolomics is the study of metabolites within a biological system. researchgate.net Analysis of flucloxacillin's metabolites, such as 5'-hydroxymethylflucloxacillin and flucloxacillin-penicilloic acid, is crucial for understanding its biotransformation and potential toxicity. nih.govncl.ac.ukresearchgate.net Future metabolomic studies could map the metabolic perturbations within bacteria upon exposure to flucloxacillin. By identifying which metabolic pathways are disrupted, researchers can gain a more complete picture of its bactericidal effects beyond just cell wall synthesis inhibition and potentially uncover new synergistic drug targets.
Transcriptomics: Analyzing the complete set of RNA transcripts can reveal how bacteria alter their gene expression in response to flucloxacillin. This could identify the upregulation of genes encoding β-lactamases, efflux pumps, or stress response elements, providing a dynamic view of the onset of resistance.
| "Omics" Field | Area of Investigation | Research Findings/Potential Insights |
|---|---|---|
| Proteomics | Analysis of the complete protein set. | Characterized flucloxacillin-protein adducts; showed that flucloxacillin treatment alters the immunopeptidome of human cells without major changes to the proteome. frontiersin.orgresearchgate.net |
| Metabolomics | Analysis of metabolites. | Identified key metabolites like 5'-hydroxymethylflucloxacillin; can be used to understand biotransformation and map metabolic disruption in bacteria. ncl.ac.ukresearchgate.net |
| Transcriptomics | Analysis of RNA transcripts. | Can identify upregulation of resistance genes (e.g., for β-lactamases, efflux pumps) in response to antibiotic stress. |
Development of Sustainable and Environmentally Conscious Synthetic and Analytical Methodologies
The principles of "green chemistry" are increasingly important in the pharmaceutical industry, aiming to reduce environmental impact throughout a drug's lifecycle. benthamdirect.commdpi.com
Sustainable Synthesis: The synthesis of flucloxacillin involves the creation of its characteristic isoxazole side chain. Research into green chemistry has demonstrated that microwave-assisted synthesis is a sustainable and efficient technique for producing isoxazole derivatives. benthamdirect.com Compared to traditional heating methods, microwave irradiation can significantly reduce reaction times, improve product yields, and lower the consumption of solvents, making it an eco-friendly approach. benthamdirect.commdpi.com Future research should focus on applying these green principles to the entire manufacturing process of flucloxacillin and its future analogs.
Environmentally Conscious Analytical Methods: The quality control of flucloxacillin in pharmaceutical products heavily relies on analytical methods like high-performance liquid chromatography (HPLC). unesp.brnih.gov However, traditional HPLC methods often use large volumes of toxic and environmentally harmful solvents, such as acetonitrile. unesp.brresearchgate.net There is a pressing need to develop and validate greener analytical techniques. nih.govresearchgate.net Promising alternatives include:
Ultra-High-Performance Liquid Chromatography (UHPLC): This technique uses columns with smaller particles, leading to much shorter analysis times and significantly lower solvent consumption compared to conventional HPLC. diva-portal.org
Spectrophotometric Methods: Simple, rapid, and cost-effective UV-spectrophotometric methods have been developed for flucloxacillin determination, often using safer solvents like water. researchgate.net
Green Assessment Tools: Methodologies like the Green Analytical Procedure Index (GAPI) can be used to formally assess and compare the environmental friendliness of different analytical methods, guiding the adoption of more sustainable practices. nih.gov
The development of these sustainable methodologies is crucial not only for reducing the environmental footprint of pharmaceutical production but also for creating more efficient and cost-effective processes. unesp.brtandfonline.com
Q & A
Basic: What are the standard enzymatic methods for synthesizing 6-aminopenicillanic acid (6-APA) from penicillin G, and how do reaction parameters influence yield?
Answer:
6-APA is synthesized via enzymatic hydrolysis of penicillin G using penicillin acylase. Key parameters include:
- pH optimization : Maintain pH 7.5–8.0 to stabilize enzyme activity and substrate solubility .
- Temperature : Optimal activity occurs at 35–40°C; higher temperatures risk enzyme denaturation .
- Central Composite Design (CCD) : Statistically optimizes variables (e.g., enzyme concentration, agitation) to maximize yield .
- Organic solvents : Co-solvents like butanol improve substrate solubility but require post-synthesis removal .
Methodological Tip: Use HPLC to monitor 6-APA purity and quantify residual penicillin G .
Basic: What analytical techniques are essential for characterizing 6-APA and flucloxacillin in experimental studies?
Answer:
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity of 6-APA and detects impurities (e.g., residual solvents) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and degradation products; use C18 columns with UV detection at 220 nm .
- Mass Spectrometry (MS) : Identifies trace metabolites in pharmacokinetic studies .
Reproducibility Note: Document column specifications and mobile phase gradients to enable replication .
Advanced: How should researchers design clinical studies comparing flucloxacillin and cefazolin for MSSA bacteremia, considering adverse event (AE) heterogeneity?
Answer:
- Propensity score stratification : Adjust for baseline covariates (e.g., renal function, comorbidities) to reduce selection bias in observational studies .
- AE grading : Use CTCAE criteria to standardize severity reporting (e.g., phlebitis, leukopenia) .
- Endpoint selection : Prioritize discontinuation rates due to AEs over all-cause mortality to isolate drug tolerability effects .
Example: A 2024 study found flucloxacillin discontinuation rates were 13% vs. 0% for cefazolin, with propensity-adjusted severity differences (p=0.019) .
Advanced: How can propensity score analysis address confounding in non-randomized studies of flucloxacillin-associated hepatotoxicity?
Answer:
- Covariate selection : Include demographics, comorbidities, and concurrent medications (e.g., hepatotoxic drugs) .
- Matching/stratification : Balance groups by propensity scores to isolate flucloxacillin’s effect on liver injury risk .
- Sensitivity analysis : Test robustness by varying model specifications (e.g., logistic vs. linear regression) .
Data Conflict: While cholestatic injury is common (69% of cases), median latency (38–40 days) complicates causal inference .
Advanced: What methodologies are used to study environmental degradation pathways of 6-APA and flucloxacillin?
Answer:
- Subcritical water oxidation (SWO) : Combine SWO (100–250°C) with oxidants (H₂O₂, K₂S₂O₈) to degrade 6-APA. Monitor TOC removal via ion chromatography .
- Catalytic nanoparticles : Use nano-ZnO to enhance degradation efficiency (e.g., 83.54% TOC removal with H₂O₂) .
- Response Surface Methodology (RSM) : Optimize temperature, oxidant concentration, and reaction time .
Advanced: How do researchers assess flucloxacillin’s pharmacokinetic interactions with cytochrome P450 enzymes?
Answer:
- In vitro assays : Use human liver microsomes to quantify CYP3A4/2C9 inhibition via fluorescent probes .
- Clinical DDI studies : Measure flucloxacillin’s effect on midazolam (CYP3A4 substrate) clearance in healthy volunteers .
- Registry data : Link prescription databases to hospitalization records for retrospective interaction signals .
Advanced: What translational approaches bridge in vitro and clinical findings in flucloxacillin research?
Answer:
- Triangulation : Combine in vitro (microsomal stability), clinical (trial data), and population-based (registry) studies to validate drug interaction risks .
- Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) models to predict DDIs from in vitro parameters .
Case Study: A 2023 translational study identified flucloxacillin as a CYP3A4 inducer, reducing exposure to concomitant substrates .
Advanced: How should researchers resolve contradictions between flucloxacillin’s efficacy and AE profiles in meta-analyses?
Answer:
- Subgroup analysis : Stratify by infection severity (e.g., endocarditis vs. skin/soft tissue) to clarify efficacy-AE tradeoffs .
- Cumulative meta-analysis : Update pooled estimates as new studies (e.g., prospective cohorts) emerge to reduce retrospective bias .
- GRADE framework : Rate evidence quality, prioritizing RCTs over observational data for efficacy conclusions .
Advanced: What experimental models are used to evaluate the ecotoxicological impact of 6-APA and flucloxacillin in wastewater?
Answer:
- Microcosm assays : Expose aquatic bacteria (e.g., Pseudomonas) to sub-inhibitory antibiotic concentrations to assess resistance gene induction .
- LC-MS/MS : Quantify environmental persistence in sludge and surface water .
- QSAR modeling : Predict toxicity of degradation byproducts (e.g., penicilloic acid) .
Advanced: What mechanistic studies elucidate flucloxacillin’s association with cholestatic liver injury?
Answer:
- HLA-B*57:01 genotyping : Investigate genetic susceptibility in patients with delayed hepatotoxicity .
- Bile acid transporter inhibition : Use sandwich-cultured hepatocytes to assess flucloxacillin’s effect on BSEP (ABCB11) function .
- Proteomics : Identify liver injury biomarkers (e.g., cytokeratin-18 fragments) in serum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
